molecular formula C16H25N3O2 B2807877 2-methoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide CAS No. 1209757-29-8

2-methoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide

Cat. No. B2807877
CAS RN: 1209757-29-8
M. Wt: 291.395
InChI Key: CMDAUGRZVXYPCY-UHFFFAOYSA-N
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Description

2-methoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. MPAA is a derivative of the widely used antipsychotic drug, risperidone, and has been found to exhibit unique properties that make it a promising candidate for further research.

Scientific Research Applications

Antioxidant, Analgesic, and Anti-inflammatory Activities

Compounds structurally related to 2-methoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide have been synthesized and evaluated for various biological activities. For instance, derivatives have shown notable DPPH radical scavenging activity, alongside analgesic and anti-inflammatory activities, suggesting potential utility in addressing oxidative stress and pain management (Nayak et al., 2014).

Anticonvulsant Properties

Certain acetamide derivatives, including those with methoxyamino groups, have been explored for their anticonvulsant activities. The crystal structures of these compounds have been analyzed, revealing potential molecular features responsible for their pharmacological effects, highlighting their relevance in epilepsy research (Camerman et al., 2005).

Antimicrobial and Antifungal Activities

Novel acetamide derivatives have been synthesized and tested for their antimicrobial and antifungal efficacies. Some compounds, especially those with 4-arylpiperazine-1-yl propyl moieties, have shown significant activity against various pathogens, including Candida parapsilosis, suggesting potential applications in combating infectious diseases (Yurttaş et al., 2015).

Radioligand Development for Imaging

In neuropharmacological research, compounds with phenylpiperazine and acetamide components have been developed as selective radioligands for imaging receptors in the brain using positron emission tomography (PET). This application underscores the potential of such compounds in enhancing our understanding of various neurological conditions and facilitating the development of targeted therapies (Dollé et al., 2008).

Catalytic Hydrogenation in Green Chemistry

The synthesis and application of N-(3-amino-4-methoxyphenyl)acetamide highlight the role of acetamide derivatives in green chemistry. Specifically, the catalytic hydrogenation process for producing this compound offers a more environmentally friendly approach to creating important intermediates for the dye industry, demonstrating the compound's relevance in industrial applications (Zhang Qun-feng, 2008).

Neuroprotection and Cognitive Enhancement

Research into novel pyrano[3,2-c]chromene derivatives bearing phenylpiperazine moieties has revealed significant neuroprotective effects and cognitive enhancement capabilities. These findings suggest that structurally related compounds could be explored for their potential in treating neurodegenerative diseases and improving cognitive functions (Sameem et al., 2017).

properties

IUPAC Name

2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-21-14-16(20)17-8-5-9-18-10-12-19(13-11-18)15-6-3-2-4-7-15/h2-4,6-7H,5,8-14H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDAUGRZVXYPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCCN1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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